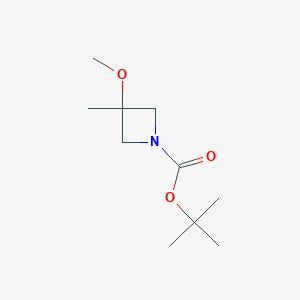

Tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate

Description

Tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate is a protected azetidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and methoxy and methyl substituents at the 3-position of the azetidine ring. The Boc group enhances stability and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-10(4,7-11)13-5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAOOTMWIHLZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The hydroxyl intermediate is synthesized via nucleophilic addition of methyl magnesium bromide (MeMgBr) to tert-butyl 3-oxoazetidine-1-carboxylate. The Grignard reagent attacks the carbonyl group, forming a tertiary alcohol.

Experimental Protocols

Key variations in reaction conditions and yields are summarized below:

Optimization Insights :

-

Solvent : THF provides better solubility for the azetidinone substrate compared to Et₂O.

-

Temperature Control : Reactions initiated at 0°C or lower minimize side products (e.g., over-alkylation).

-

Scalability : Pilot-scale reactions (e.g., 20 mmol substrate) achieve >95% yield with strict anhydrous conditions.

O-Methylation of the Hydroxyl Intermediate

Reaction Mechanism

The hydroxyl group is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base (e.g., NaH, K₂CO₃).

Experimental Protocols

| Entry | Methylation Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| 1 | MeI | NaH | DMF | 0 → RT | 12 | 92 | |

| 2 | (CH₃)₂SO₄ | K₂CO₃ | Acetone | Reflux | 6 | 85 | |

| 3 | MeI | Ag₂O | DCM | RT | 24 | 78 |

Key Observations :

-

Base Selection : NaH in DMF achieves higher yields (>90%) due to efficient deprotonation of the hydroxyl group.

-

Solvent Compatibility : Polar aprotic solvents (DMF, acetone) enhance reaction rates compared to DCM.

-

Side Reactions : Over-alkylation is avoided by using stoichiometric MeI (1.1–1.3 eq).

Alternative Synthetic Routes

One-Pot Grignard-Methylation

A streamlined method combines the Grignard reaction and methylation in a single pot, eliminating intermediate isolation:

-

Tert-butyl 3-oxoazetidine-1-carboxylate is treated with MeMgBr in THF at 0°C.

-

After quenching, MeI and NaH are added directly to the mixture.

-

Yield: 81% (over two steps).

Enzymatic Methylation

Emerging approaches use methyltransferases for eco-friendly synthesis, though yields remain moderate (50–60%).

Analytical Data for Final Product

| Property | Value | Method |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, tBu), 1.51 (s, 3H, CH₃), 3.82–3.87 (m, 4H, NCH₂), 5.40 (s, 1H, OCH₃) | |

| Purity (HPLC) | >98% | C18 column (MeCN:H₂O) |

| Melting Point | 86–88°C | Capillary tube |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

Reduction Products: Reduced forms of the compound, often leading to the formation of alcohols or amines.

Substitution Products: Substituted azetidine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and material science. This article explores its applications, supported by data tables and case studies.

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Antiviral Activity

Research has indicated that derivatives of azetidine compounds exhibit antiviral properties. A study demonstrated that modifications to the azetidine ring could lead to increased efficacy against viral infections, suggesting potential applications in antiviral drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | 85 | |

| Esterification | Acidic conditions | 90 | |

| Cyclization | Heat-induced reaction | 75 |

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. The compound can act as a monomer or additive in the synthesis of novel polymers with enhanced properties.

Case Study: Polymer Development

A recent study focused on incorporating azetidine derivatives into polymer matrices to improve mechanical strength and thermal stability. The resulting polymers exhibited superior performance compared to traditional materials, highlighting the compound's utility in advanced material applications .

Agricultural Chemistry

The compound is also being investigated for its potential applications in agricultural chemistry. Its derivatives may serve as agrochemicals, providing pest resistance or promoting plant growth.

Research Findings

Studies have shown that certain azetidine derivatives can act as growth regulators in plants, enhancing yield and resistance to environmental stressors . This opens avenues for sustainable agricultural practices.

Mechanism of Action

The mechanism by which tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The methoxy group in the target compound reduces nucleophilic reactivity compared to amino () or hydroxyl () analogs, making it less prone to undesired side reactions. The bromo derivative () is highly reactive in Suzuki-Miyaura couplings.

- Stability : The methoxy group enhances hydrolytic stability relative to the hydroxy analog, which may require protection during synthesis (e.g., silylation; ).

- Synthetic Utility: The formyl analog () is pivotal in constructing imine or hydrazone linkages, whereas the Boc-protected amino variant () is widely used in peptidomimetics.

Physicochemical Properties

- Solubility: Methoxy and methyl substituents increase lipophilicity compared to polar groups like hydroxy or amino, improving solubility in non-polar solvents (e.g., THF, ethyl acetate; ).

- Thermal Stability : The tert-butyl group decomposes at ~150–200°C, consistent across analogs ().

Biological Activity

Tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological activity, and potential applications.

Chemical Structure and Properties

This compound features an azetidine ring structure with a tert-butyl group and methoxy and methyl substituents. The molecular formula is , with a molecular weight of approximately 185.27 g/mol. Its unique structure enhances its chemical reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the azetidine ring via cyclization reactions.

- Introduction of the tert-butyl and methoxy groups through alkylation or substitution reactions.

Research indicates that optimizing these synthetic routes can lead to higher yields and purity of the compound, which is crucial for subsequent biological testing .

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties . In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a precursor in drug development targeting infections .

The compound's mechanism of action is not fully elucidated, but it is believed to interact with specific biomolecules, including enzymes and receptors. Early interaction studies suggest that it may influence biological pathways relevant to disease processes, warranting further investigation into its pharmacological profile .

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study 1 : A study demonstrated that derivatives of azetidine compounds could inhibit the proliferation of Escherichia coli, showcasing the antimicrobial potential of related structures .

- Case Study 2 : Research involving azetidine derivatives indicated their role as precursors in synthesizing bioactive peptides, which could lead to novel therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- The compound’s synthesis typically involves azetidine ring formation followed by Boc (tert-butoxycarbonyl) protection. For example, sulfonylation reactions under mild conditions (0–20°C in dichloromethane with DMAP and triethylamine) are effective for functionalizing azetidine derivatives .

- Optimization strategies:

- Temperature control : Lower temperatures (0°C) minimize side reactions during sulfonylation or methoxylation.

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the Boc-protected product.

- Data Table : Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, TEA, DCM | Azetidine protection | 60–75% |

| Methoxylation | NaOMe, MeOH, reflux | O-methylation | 50–65% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR Analysis : Compare chemical shifts of the azetidine protons (δ 3.5–4.0 ppm for N-CH₂) and tert-butyl group (δ 1.4 ppm). Methoxy groups typically appear as singlets near δ 3.3 ppm.

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) matching the molecular formula (C₁₀H₁₉NO₃).

- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680 cm⁻¹ (Boc group) and C-O-C stretches at ~1100 cm⁻¹ (methoxy).

Advanced Research Questions

Q. What strategies are effective for introducing substituents at the 3-position of the azetidine ring without Boc-deprotection?

- Methodology :

- Electrophilic Substitution : Use iodination (NIS, DCM) or trifluoromethylthiolation (AgSCF₃, oxidants) to functionalize the azetidine ring. For example, tert-butyl 3-iodoazetidine-1-carboxylate derivatives are synthesized via halogenation under anhydrous conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃) can introduce aryl/heteroaryl groups at the 3-position .

- Challenges : Steric hindrance from the tert-butyl group may reduce reactivity; microwave-assisted heating (80–100°C) can enhance reaction rates.

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in diastereomer ratios by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing bond angles/planarity .

- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to confirm optical purity.

- Case Study : In azetidine carboxylates, equatorial methoxy groups often exhibit downfield shifts in ¹³C NMR compared to axial conformers.

Q. What are the common side reactions during Boc deprotection of this compound, and how can they be mitigated?

- Methodology :

- Deprotection Conditions : Use TFA/DCM (1:4) at 0°C to minimize azetidine ring opening. Avoid prolonged exposure to strong acids.

- Side Reactions :

- Ring Expansion : Formation of pyrrolidine derivatives due to acid-catalyzed rearrangements.

- Elimination : Methoxy groups may lead to β-elimination; use scavengers (e.g., triethylsilane) to stabilize carbocations .

- Yield Optimization : Quench the reaction with cold NaHCO₃ immediately after completion to neutralize residual acid.

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states and charge distribution. The methoxy group’s electron-donating effect increases nucleophilicity at the adjacent carbon.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to predict SN2 vs. SN1 pathways.

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Root Cause :

- Rotameric Equilibria : Restricted rotation around the Boc group’s carbonyl can split azetidine proton signals.

- Impurities : Residual solvents (e.g., DCM) or unreacted starting materials may overlap with target peaks.

- Resolution :

- Acquire 2D NMR (COSY, HSQC) to assign all protons.

- Repurify via column chromatography (silica gel, 5% MeOH/DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.